2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide
Description
This compound is a triazole-thioacetamide derivative characterized by a 1,2,4-triazole core substituted with an ethyl group at position 4, a pyrazine ring at position 5, and a thioether-linked acetamide group terminating in a naphthalen-1-yl moiety. The pyrazine and naphthalene groups contribute to its aromaticity and hydrophobicity, which may influence binding affinity and solubility.
Properties
CAS No. |
618427-40-0 |
|---|---|
Molecular Formula |
C20H18N6OS |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
2-[(4-ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C20H18N6OS/c1-2-26-19(17-12-21-10-11-22-17)24-25-20(26)28-13-18(27)23-16-9-5-7-14-6-3-4-8-15(14)16/h3-12H,2,13H2,1H3,(H,23,27) |
InChI Key |
AQOULYQCJSVUDR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC3=CC=CC=C32)C4=NC=CN=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Thioether Formation: The triazole intermediate can be reacted with a thiol compound to introduce the thioether linkage.
Acetamide Formation: The final step involves the acylation of the intermediate with an acyl chloride or anhydride to form the acetamide group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions can occur at various functional groups, potentially altering the biological activity of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the triazole ring or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, triazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound may exhibit similar activities and could be a candidate for drug development.
Medicine
In medicine, compounds like this are explored for their potential therapeutic effects. They may act as enzyme inhibitors, receptor agonists or antagonists, or other bioactive agents.
Industry
Industrially, such compounds can be used in the development of new materials, including polymers and coatings, due to their stability and functional versatility.
Mechanism of Action
The mechanism of action of 2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets might include proteins involved in cell signaling, metabolism, or structural integrity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substituents
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide):
- Key Difference : Replaces pyrazine with a 3-pyridinyl group and substitutes naphthalen-1-yl with a 4-ethylphenyl group.
- Activity : Acts as a potent agonist of insect Orco receptors, validated in Drosophila and hawkmoth (Manduca sexta) studies .
- Solubility : Requires dissolution in DMSO (100 mM stock) and dilution in buffered solutions for biological assays .
OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide):
2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide ():
Analogues with Varied Heterocyclic Cores
- 2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide derivatives (): Examples: Compounds 6a–6c and 7a–7b feature pyridine or pyridin-3-yl groups. Synthesis: Achieved in 4–5 hours with yields of 50–83% using H2O:EtOH or DMF:EtOH recrystallization .
- N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (): Key Difference: Replaces the 1,2,4-triazole with a 1,2,3-triazole and introduces a chlorophenyl group.
Comparative Data Table
Key Research Findings
Structural-Activity Relationships (SAR) :
- Pyridine/pyrazine substituents enhance Orco binding due to π-π stacking with receptor aromatic residues. The naphthalene group in the target compound may improve membrane permeability compared to phenyl termini .
- Allyl or ethyl groups at position 4 of the triazole influence steric bulk, affecting receptor accessibility .
Synthetic Efficiency :
Biological Activity
2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a triazole ring and a naphthalene moiety, which are known for their bioactive properties. The molecular formula is with a molecular weight of 384.455 g/mol. The presence of sulfur in the structure enhances its biological activity, particularly in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 384.455 g/mol |
| CAS Number | 618427-22-8 |
Antimicrobial Activity
Research indicates that thiourea derivatives exhibit notable antibacterial properties. For instance, compounds similar to the target compound have shown effectiveness against various bacterial strains such as E. faecalis and K. pneumoniae. In one study, the minimum inhibitory concentration (MIC) for related compounds ranged from 40 to 50 µg/mL, demonstrating comparable efficacy to standard antibiotics like ceftriaxone .
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of a series of thiourea derivatives against common pathogens. The results indicated that these derivatives exhibited inhibition zones ranging from 19 mm to 30 mm against tested organisms, suggesting strong antibacterial potential .
Anti-inflammatory Activity
The anti-inflammatory effects of compounds containing triazole rings have been documented extensively. A related study highlighted that certain triazole derivatives effectively inhibited COX-2 enzyme activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Research Findings
In vitro studies demonstrated that the compound significantly reduces pro-inflammatory cytokines such as TNF-α and IL-6. In one experiment, compounds derived from similar structures showed an inhibition rate of up to 89% for IL-6 at a concentration of 10 µg/mL .
Anticancer Activity
The anticancer potential of triazole-containing compounds has gained attention in recent years. Research has shown that derivatives can induce apoptosis in cancer cells and inhibit cell proliferation.
Case Study: MCF-7 Cell Line
In a study involving the MCF-7 breast cancer cell line, a related compound displayed an IC50 value of 225 µM, indicating effective growth inhibition. The treated cells showed increased levels of lactate dehydrogenase (LDH), suggesting cytotoxic effects consistent with apoptosis induction .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications to the naphthalene and triazole moieties can enhance potency and selectivity against specific biological targets.
| Modification | Effect on Activity |
|---|---|
| Naphthalene Substitution | Increased anticancer activity |
| Triazole Ring Alteration | Enhanced antimicrobial properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
